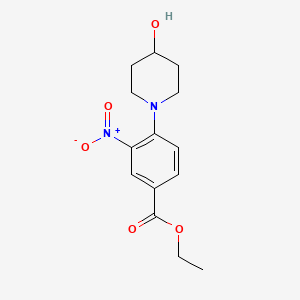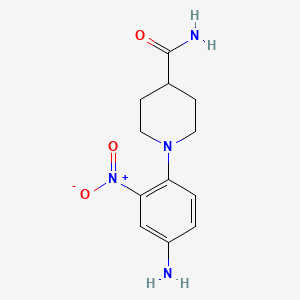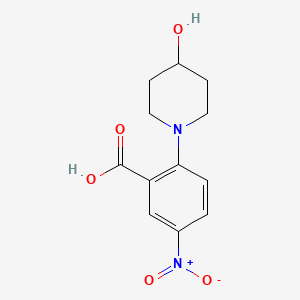![molecular formula C17H25N3O4 B1328724 {(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-94-4](/img/structure/B1328724.png)
{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid” is a complex organic molecule that appears to be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including cyclization reactions and the use of reagents such as POCl3 or PPA to facilitate the formation of heterocyclic structures, as seen in the synthesis of 1,3,4-thiadiazole derivatives . The practical preparation of a side-chain for cephem antibiotics also involves skeletal rearrangement and reactions with alkoxycarbonyl isothiocyanates . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various computational methods, including MP2 calculations with a 6-31G(d,) basis set . These studies provide equilibrium geometry, bonding features, and vibrational wavenumbers, which are essential for understanding the molecular structure. Natural bond orbital analysis helps in understanding charge transfer and intramolecular interactions . Such computational methods could be employed to analyze the molecular structure of “{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid”.
Chemical Reactions Analysis
The chemical reactions involving similar compounds include the formation of heterocyclic structures and the use of specific reagents to achieve desired configurations, such as the Z-isomer in cephem antibiotics . The antimicrobial activity of the synthesized compounds suggests that they undergo interactions with microbial targets, which could be a result of specific chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their vibrational spectral analysis and quantum chemical computations . The energy levels of the HOMO and LUMO orbitals, as well as the molecular electrostatic potential (MESP), are crucial for understanding the reactivity and interaction of the molecule with other substances . Time-dependent density functional theory (TDDFT) can be used to study the absorption spectrum, which is indicative of the electronic properties of the molecule . These analyses are relevant for understanding the physical and chemical properties of “{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid”.
Scientific Research Applications
Chemical Transformations and Reactivity : This compound is involved in multi-component reactions. For instance, it participates in the three-component reaction of pyrrolobenzodiazepines with methyl propiolate and indole, leading to the formation of substituted pyrroles, indicating its role in complex organic synthesis (Voskressensky et al., 2014).
Synthesis and Biological Evaluation : It has been utilized in the synthesis of various nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidine, and diazepine, demonstrating its utility in creating a range of biologically relevant molecules (Farouk et al., 2021).
Antiproliferative Activity : Compounds structurally related to this chemical have been examined for their antiproliferative activity in vitro against various human cancer cell lines, showcasing its potential in cancer research (Liszkiewicz, 2002).
Antibiotic Synthesis : This compound or its derivatives have been used in the preparation of components for fourth-generation cephem antibiotics, indicating its relevance in pharmaceutical research (Tatsuta et al., 1994).
Metabolite Synthesis and Detection : It has also been used in the synthesis of specific metabolites, such as in the study of metoclopramide metabolites and their detection in human urine (Maurich et al., 1994).
Fluorescence and Labeling Applications : Some derivatives of this compound exhibit fluorescence and have been used as labeling reagents, showing its application in biomedical analysis (Hirano et al., 2004).
Organic Synthesis and Catalysis : The compound has been employed in the synthesis of various organic compounds, indicating its role as a building block in organic chemistry (Zolfigol et al., 2013).
properties
IUPAC Name |
2-(4-methoxy-N-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]anilino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-18-8-3-9-19(11-10-18)16(21)12-20(13-17(22)23)14-4-6-15(24-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUXVEBYPFWNTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane](/img/structure/B1328643.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B1328647.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)
![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![8-(2-Nitro-4-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328655.png)
![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)
![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)


![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)
